4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-[(1-phenylcyclopentyl)methylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-14(8-9-15(19)20)17-12-16(10-4-5-11-16)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDYKWHZTDSYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid involves several steps. One common synthetic route includes the reaction of 1-phenylcyclopentylmethanol with butanoic acid derivatives under specific conditions to form the desired product . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid is C16H21NO3, with a molecular weight of approximately 275.34 g/mol. The compound features a butanoic acid backbone, an oxo group, and a substituted amino group attached to a cyclopentyl ring with a phenyl group. This unique structure contributes to its diverse chemical reactivity and biological activity.
Chemistry
In the field of chemistry, this compound serves as a reagent in various chemical reactions. It is utilized to study reaction mechanisms and product formation. The compound can undergo several reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can participate in substitution reactions where functional groups are replaced under specific conditions.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
Biology
In biological research, this compound is used in proteomics studies to investigate protein interactions and functions. By understanding these interactions, researchers can gain insights into cellular processes and disease mechanisms. The binding affinities of this compound with various biological targets are crucial for establishing its potential therapeutic applications.
Medicine
While not intended for direct therapeutic use, the compound is valuable in medicinal chemistry for exploring biochemical pathways and identifying potential therapeutic targets. Its ability to interact with specific proteins and enzymes makes it a candidate for further investigation in drug development.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties can lead to innovations in material science and chemical engineering.
Case Studies
Several studies have investigated the applications of this compound:
- Chemical Reaction Mechanisms : Research has demonstrated how this compound participates in oxidation and reduction reactions, providing insights into its reactivity patterns.
- Proteomics Research : Studies utilizing this compound have explored its role in protein interaction networks, contributing to the understanding of complex biological systems.
- Drug Development : Investigations into its binding affinity with specific enzymes have suggested potential pathways for developing new therapeutic agents targeting diseases.
Mechanism of Action
The mechanism of action of 4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in biochemical pathways, influencing various cellular processes .
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
Solubility and Lipophilicity Trends
- Hydrophobic Substituents : The biphenyl () and naphthyl () groups increase logP values, favoring membrane permeability but limiting aqueous solubility. The target compound’s cyclopentyl-phenyl group balances moderate hydrophobicity with steric bulk.
- Polar Groups: The 2-aminophenyl derivative () and sulfanyl-carboxymethyl analog () introduce polar functional groups, enhancing solubility in physiological buffers .
Biological Activity
4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid, also known by its CAS number 397845-86-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₁N₁O₃
- Molecular Weight : 275.34 g/mol
- Structural Characteristics : The compound features a cyclopentyl group attached to a phenyl ring, which contributes to its unique biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The following mechanisms have been identified:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes related to neurotransmitter metabolism, potentially influencing mood and cognitive functions.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways within the body.
Table 1: Summary of Biological Activities
Case Studies
-
Antidepressant Effects :
A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain. This suggests potential utility in treating mood disorders. -
Anti-inflammatory Properties :
In vitro experiments showed that the compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This points to its possible application in inflammatory diseases. -
Neuroprotection :
Research involving neuronal cell cultures indicated that treatment with this compound mitigated cell death induced by oxidative stress, highlighting its potential as a neuroprotective agent.
Q & A
Q. How can researchers optimize the synthesis of 4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid to minimize impurities?
Answer: To ensure high purity, post-synthetic drying of intermediates is critical. For example, residual solvents like methanol can interfere with downstream reactions. After synthesizing the ketone intermediate (e.g., 4-methoxy-4-oxobutanoic acid), dryness is confirmed via H NMR analysis (e.g., absence of methanol peaks at δ 3.68 ppm). Hydrolysis steps should be monitored for complete conversion using NMR or LC-MS, as seen in the synthesis of analogous compounds .
Q. What characterization techniques are recommended for verifying the molecular structure of this compound?
Answer:
- H NMR : Key peaks include carbonyl proton signals (δ ~9.89 ppm for carboxylic acid OH) and aromatic protons (δ 7.11–7.41 ppm for phenyl groups). Multiplicity patterns (e.g., singlet for OCH3 at δ 3.68 ppm) confirm substituents .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or Orbitrap-based methods validate molecular weight (e.g., M. Wt 247.29 g/mol for a related compound) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as in 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid studies) resolves stereochemistry and hydrogen bonding .
Q. How does the fluorophenyl group influence the compound’s reactivity?
Answer: The electron-withdrawing fluorine atom on the phenyl ring enhances electrophilic substitution reactions. For example, nucleophilic substitution (e.g., with amines or thiols under basic conditions) can replace fluorine, yielding derivatives like 4-(2-Fluorophenyl)-4-hydroxybutanoic acid. Oxidation of the ketone group to carboxylic acid derivatives is also feasible .
Advanced Research Questions
Q. What biological targets or enzyme systems are associated with this compound?
Answer: The compound’s derivatives (e.g., 4-oxo-4-{[2-(allylsulfanyl)-benzothiazol-6-yl]amino}butanoic acid) inhibit enzymes like lactate dehydrogenase A (LDHA), a target in cancer metabolism. Structural analogs bind to the enzyme’s active site, disrupting substrate interactions (e.g., malonate ion coordination in LDHA complexes) . Computational docking studies using SMILES or InChI keys (e.g., InChI=1S/C14H25NO4/...) can predict binding affinities .
Q. How can structural modifications enhance pharmacological activity?
Answer:
- Substitution of the Cyclopentyl Group : Replacing the cyclopentyl moiety with bulkier groups (e.g., tetrahydronaphthalene) increases lipophilicity, improving membrane permeability .
- Introduction of Fluorine : Fluorination at specific positions (e.g., 2-fluorophenyl derivatives) enhances metabolic stability and target affinity .
- Amide Linker Optimization : Shortening the butanoic acid chain or introducing electron-withdrawing groups (e.g., cyano) improves enzyme inhibition potency .
Q. How should researchers address contradictory data in biological activity studies?
Answer:
- Cross-Validation : Replicate assays using orthogonal methods (e.g., enzyme activity assays vs. cellular viability tests) .
- Structural Analysis : Compare crystallographic data (e.g., PDB ID 4AJ4) with computational models to resolve binding discrepancies .
- Batch Purity Checks : Impurities (e.g., residual solvents) may skew results. Use HPLC or GC-MS to verify compound integrity .
Q. What computational tools are suitable for studying this compound’s interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with targets like LDHA using software (e.g., GROMACS) and force fields (e.g., AMBER).
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using datasets from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
